molecular formula C22H17FN4OS2 B11228556 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenylacetamide

2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenylacetamide

Cat. No.: B11228556
M. Wt: 436.5 g/mol
InChI Key: KPQRCEVSODTHFJ-UHFFFAOYSA-N
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Description

2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic compound that features a thiazole ring, a pyridazine ring, and a phenylacetamide group

Preparation Methods

The synthesis of 2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-PHENYLACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole and pyridazine intermediates, followed by their coupling and subsequent functionalization to introduce the phenylacetamide group. Reaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity. Industrial production methods would likely involve optimization of these steps to scale up the process efficiently .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.

Scientific Research Applications

2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridazine rings can interact with active sites of enzymes, potentially inhibiting their activity. The phenylacetamide group may enhance binding affinity and specificity. Pathways involved could include inhibition of kinase activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds include other thiazole and pyridazine derivatives, such as:

Properties

Molecular Formula

C22H17FN4OS2

Molecular Weight

436.5 g/mol

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C22H17FN4OS2/c1-14-21(30-22(24-14)15-7-9-16(23)10-8-15)18-11-12-20(27-26-18)29-13-19(28)25-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,25,28)

InChI Key

KPQRCEVSODTHFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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